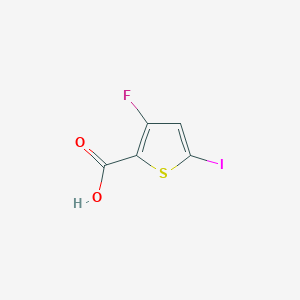
3-Fluoro-5-iodo-2-thiophenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-iodo-2-thiophenecarboxylic acid is an organic compound with the molecular formula C5H2FIO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-2-thiophenecarboxylic acid typically involves the introduction of fluorine and iodine atoms into the thiophene ring. One common method is the halogenation of 2-thiophenecarboxylic acid, followed by selective fluorination and iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, fluorination, and iodination reactions. The choice of reagents, solvents, and reaction conditions is crucial to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
3-Fluoro-5-iodo-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Fluoro-5-iodo-2-thiophenecarboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: The compound can be utilized in studying biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of 3-Fluoro-5-iodo-2-thiophenecarboxylic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-2-thiophenecarboxylic acid
- 5-Iodo-2-thiophenecarboxylic acid
- 2-Thiophenecarboxylic acid
Uniqueness
3-Fluoro-5-iodo-2-thiophenecarboxylic acid is unique due to the simultaneous presence of both fluorine and iodine atoms on the thiophene ring. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C5H2FIO2S |
|---|---|
Poids moléculaire |
272.04 g/mol |
Nom IUPAC |
3-fluoro-5-iodothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H2FIO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
Clé InChI |
VHSMSVAOHUGFPU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1F)C(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B13912408.png)
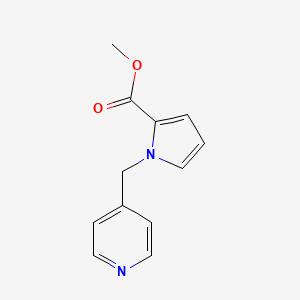
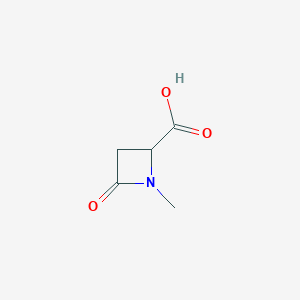
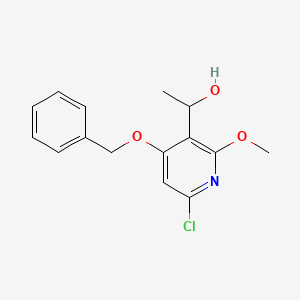
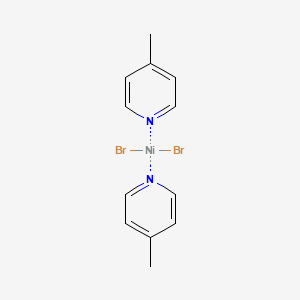
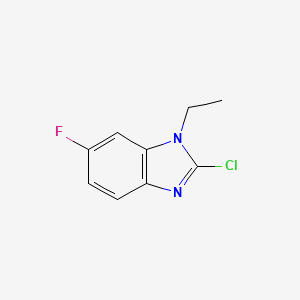
![2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid](/img/structure/B13912434.png)
![3-[1-Methyl-6-(4-piperidyl)indazol-3-YL]piperidine-2,6-dione hydrochloride](/img/structure/B13912437.png)
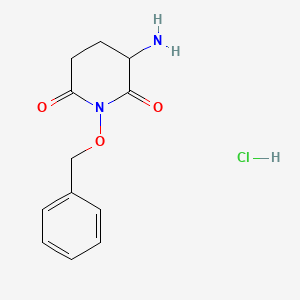
![(S)-2-((1,4-dioxan-2-yl)methoxy)-4-oxo-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-9-yl trifluoromethanesulfonate](/img/structure/B13912453.png)
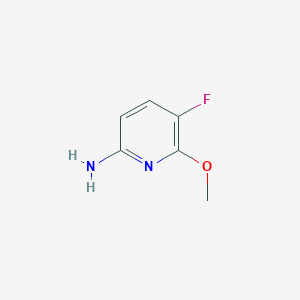
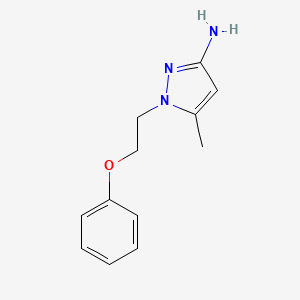
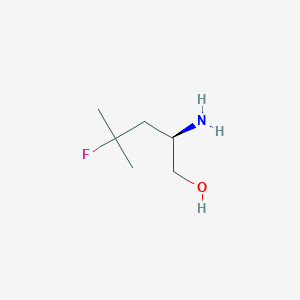
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
